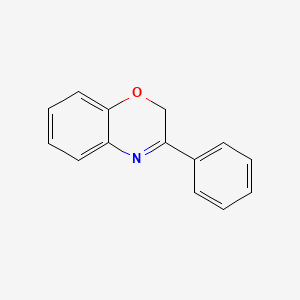

3-phenyl-2H-1,4-benzoxazine

概要

説明

3-phenyl-2H-1,4-benzoxazine is a heterocyclic compound that consists of a benzene ring fused to an oxazine ring. This compound is part of the benzoxazine family, known for their unique properties and applications in various fields, including polymer science, pharmaceuticals, and materials engineering .

準備方法

3-phenyl-2H-1,4-benzoxazine can be synthesized through several methods. One common synthetic route involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the oxazine ring. Industrial production methods may involve solvent-free microwave irradiation, which offers a rapid and environmentally friendly alternative to conventional methods .

化学反応の分析

Oxidation Reactions

3-Phenyl-2H-1,4-benzoxazine undergoes oxidation to form oxo derivatives, enabling structural diversification.

Key Reagents and Conditions

-

Swern Oxidation : Converts alcohol groups to carbonyls using oxalyl chloride and dimethyl sulfoxide (DMSO) at -60°C in methylene chloride .

-

Jones Oxidation : Employs chromium trioxide in aqueous sulfuric acid to oxidize aliphatic side chains .

Products

-

Oxidized derivatives include 3-oxo-4-substituted benzoxazines, which serve as intermediates for further functionalization .

Reduction Reactions

Reduction pathways modify the benzoxazine core or its substituents.

Key Reagents and Conditions

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere reduces nitro groups to amines (e.g., conversion of 8a–c to 9a–c in 73–90% yield) .

-

Borane-Tetrahydrofuran (BH₃·THF) : Reduces carbonyl groups to alcohols at reflux .

Products

-

Dihydrobenzoxazines (e.g., 9a–c ) and secondary alcohols, critical for synthesizing bioactive derivatives .

Substitution Reactions

Substitution introduces functional groups to the benzoxazine scaffold.

Key Reagents and Conditions

Polymerization Reactions

Benzoxazines polymerize via thermally activated ring-opening to form high-performance polybenzoxazines.

Conditions and Outcomes

-

Temperature Range : 120–260°C (uncatalyzed) or 100–220°C (catalyzed) .

-

Functionality Impact : Trifunctional derivatives (e.g., phloroglucinol-based) polymerize at lower temperatures (136°C onset) due to increased reactivity .

-

Polymer Structure : Crosslinked networks with methylene and carbonyl bridges, enhancing thermal stability (>300°C) .

Mannich Reaction Mechanism

The synthesis of this compound proceeds via a Mannich reaction:

-

Step 1 : Formaldehyde reacts with aniline to form N-hydroxymethyl aniline (HMA) .

-

Step 2 : HMA reacts with phenol to generate an intermediate .

-

Step 3 : Cyclization produces the benzoxazine core, with water as a byproduct .

Byproducts

-

Oligomers and unreacted intermediates form due to competing reactions between HMA and formaldehyde .

Solvent Effects

-

Polar Solvents : Accelerate reaction rates but promote hydrolysis, reducing yields .

-

Nonpolar Solvents (Toluene) : Improve purity by minimizing side reactions .

Industrial-Scale Production

科学的研究の応用

Antifungal Activity

A study synthesized a series of 3-phenyl-2H-benzoxazine derivatives and evaluated their antifungal properties against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The results indicated that compounds with increased electron-accepting substituents on the phenyl ring exhibited higher antifungal activity. Specifically, structure-activity relationships (SAR) were determined using the Free-Wilson method, highlighting the importance of substituent properties in enhancing efficacy against specific fungal strains .

Anticancer Properties

Recent research has demonstrated that certain derivatives of 3-phenyl-2H-benzoxazine exhibit potent anticancer activity. For instance, a novel compound displayed an IC50 value ranging from 7.84 to 16.2 µM against various cancer cell lines including prostate and breast cancer cells. This suggests potential as a lead compound for further structural optimization aimed at developing effective anticancer therapies .

Anti-inflammatory and Antimicrobial Effects

Benzoxazine derivatives have been reported to possess anti-inflammatory and antimicrobial activities. In one study, synthesized compounds showed significant inhibition of edema induced by carrageenan, with percent inhibition ranging from 25% to 83.3%. Additionally, these compounds demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating their potential utility in treating infections .

Monomer in Polymer Synthesis

3-Phenyl-2H-1,4-benzoxazine serves as a monomer in the synthesis of polybenzoxazines, which are known for their thermal stability and mechanical strength. These polymers are utilized in high-performance materials suitable for aerospace and automotive applications due to their excellent thermal and chemical resistance .

Potassium Channel Activators

Certain derivatives of 3-phenyl-2H-benzoxazine have been identified as potassium channel activating agents. These compounds can provide therapeutic benefits by inducing smooth muscle relaxation, which is crucial in treating conditions such as angina pectoris and asthma .

Summary of Case Studies

作用機序

The mechanism of action of 3-phenyl-2H-1,4-benzoxazine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit interleukin-1, contributing to its anti-inflammatory action . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

類似化合物との比較

3-phenyl-2H-1,4-benzoxazine can be compared with other similar compounds, such as:

Benzoxazinone: Another heterocyclic compound with similar biological activities but different structural features.

Benzothiadiazine: A compound with a sulfur atom in the ring, exhibiting different pharmacological properties.

The uniqueness of this compound lies in its versatile applications and the ability to form high-performance polymers with excellent thermal and mechanical properties .

生物活性

3-Phenyl-2H-1,4-benzoxazine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

The compound is characterized by its unique benzoxazine ring structure, which combines features of both aromatic and heterocyclic chemistry. Its molecular formula is , and it exhibits a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Target Interactions

This compound interacts with various biological targets, influencing cellular processes through binding interactions with enzymes and receptors. This interaction can lead to modulation of biochemical pathways critical for cellular function.

Biochemical Pathways

The compound is known to affect multiple biochemical pathways. For instance, it has been predicted to have anti-mycobacterial activity, indicating its potential use against tuberculosis . Additionally, it may exert its effects by inhibiting or activating specific enzymes involved in metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. A study evaluated a series of derivatives against various pathogenic fungi, revealing that increased lipophilicity of substituents enhances antifungal activity . Furthermore, the compound has shown effectiveness against Mycobacterium tuberculosis in vitro .

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties. It has been suggested that benzoxazines can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A series of compounds based on the benzoxazine scaffold were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells . Structure–activity relationship (SAR) analyses indicated that specific substitutions on the benzoxazine ring significantly enhance anticancer potency.

Table 1: Summary of Biological Activities

Notable Research Outcomes

- Antimycobacterial Activity : A series of derivatives showed superior activity compared to traditional treatments like isonicotinhydrazide (INH), suggesting a promising avenue for tuberculosis therapy .

- Structure–Activity Relationships : The presence of hydroxyl groups on the benzoxazine scaffold was found to enhance biological activity significantly, indicating a need for further structural optimization in drug design .

- In Vitro Studies : Research demonstrated that certain benzoxazine derivatives could inhibit hypoxic tumor growth while exhibiting low toxicity to normoxic cells, highlighting their potential as targeted cancer therapies .

特性

IUPAC Name |

3-phenyl-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRPWVZGQUCPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is known about the photochemical reactivity of 3-phenyl-2H-1,4-benzoxazine?

A1: this compound 4-oxides are highly sensitive to light. Upon irradiation, they undergo photochemical reactions yielding 3-phenyl-2H-1,4-benzoxazines and their 3-oxidized derivatives, when structurally possible [, ]. This photolysis process involves the formation of transient oxaziridine intermediates, which subsequently transform into stable nitroxide radicals [, ]. The structures of these radicals have been confirmed by oxidizing 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-3,4-dihydro-2H-1,4-benzoxazines using peracids [].

Q2: How can 3-phenyl-2H-1,4-benzoxazin-2-ones be synthesized?

A2: A novel one-pot synthesis method utilizes gem-difunctionalized epoxides and α-aminophenol to produce 3-aryl-2H-1,4-benzoxazin-2-ones in good yield []. This reaction proceeds through a two-step mechanism. First, the epoxide ring opens via nucleophilic attack by the α-aminophenol, generating an unstable cyanohydrin intermediate. This intermediate readily converts to a highly reactive cyanoformyl derivative, which then undergoes intramolecular cyclization with the remaining α-aminophenol moiety to yield the final 3-aryl-2H-1,4-benzoxazin-2-one product [].

Q3: Are there general methods for synthesizing 3-phenyl-2H-1,4-benzoxazines and their dihydro counterparts?

A4: Yes, research indicates the existence of a general method for synthesizing both 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-2H-3,4-dihydro-1,4-benzoxazines []. Unfortunately, the specific details of this general synthesis approach are not provided in the abstract.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。